Target Engagement Shift: CDK2 Inhibition vs. ERβ Antagonism by PHTPP
The primary documented biological target for 2-(cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) [1]. This is a fundamentally different mechanism from its closest structural analog with a 2-phenyl group, known as PHTPP (CAS 805239-56-9), which is a selective antagonist of the Estrogen Receptor beta (ERβ) with 36-fold selectivity over ERα [2]. The 2-cyanomethyl group is therefore critical for diverting the scaffold's affinity from a nuclear hormone receptor to a kinase, a distinction that is absolute for any research program targeting CDK2-driven pathways.
| Evidence Dimension | Primary Protein Target |
|---|---|
| Target Compound Data | Cyclin-Dependent Kinase 2 (CDK2) |
| Comparator Or Baseline | PHTPP (CAS 805239-56-9) targets Estrogen Receptor beta (ERβ) |
| Quantified Difference | Functional divergence; targets a kinase instead of a nuclear hormone receptor |
| Conditions | Target identification from primary literature and patent filings |
Why This Matters
Procurement of the correct 2-substituted analog is non-negotiable, as using PHTPP in a kinase assay would yield a false negative, while using this compound in an estrogen receptor assay would be ineffective.
- [1] Almehmadi, S. J. et al. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. 2021. View Source
- [2] Adooq Bioscience. PHTPP (ERβ receptor antagonist) Datasheet. View Source
